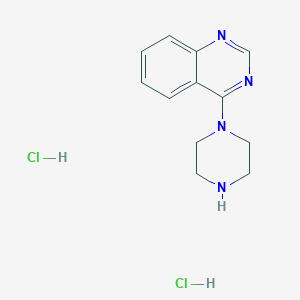
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide, also known as FENPOX or MP-10, is a novel synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound belongs to the class of oxalamides and has been synthesized using a specific method that involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine.
Wirkmechanismus
The exact mechanism of action of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide is still under investigation. However, studies have shown that the compound has a high affinity for certain receptors in the body such as the sigma-1 receptor and the dopamine D3 receptor. It has been suggested that this compound may modulate the activity of these receptors, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. Studies have shown that the compound has anti-cancer properties and can induce cell death in cancer cells. It has also been shown to have anti-inflammatory properties and can reduce inflammation in various tissues. Additionally, this compound has been shown to have neuroprotective effects and can protect neurons from damage.
Vorteile Und Einschränkungen Für Laborexperimente
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has several advantages and limitations for lab experiments. One advantage is that it is a highly selective compound, which means that it can target specific receptors in the body. This makes it a useful tool for studying the function of these receptors. However, one limitation is that the compound is relatively new, and its exact mechanism of action is still under investigation. This means that further research is needed to fully understand its potential applications.
Zukünftige Richtungen
There are several future directions for the research on N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide. One direction is to further investigate its potential as a therapeutic agent for the treatment of various diseases, such as cancer and neurological disorders. Another direction is to study its potential as a diagnostic tool for various diseases. Additionally, further research is needed to fully understand its mechanism of action and how it interacts with specific receptors in the body.
Synthesemethoden
The synthesis of N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide involves the reaction of 4-fluoroaniline and 2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethylamine in the presence of oxalyl chloride and triethylamine. The reaction results in the formation of this compound. The compound can be purified using various methods such as column chromatography, recrystallization, and HPLC.
Wissenschaftliche Forschungsanwendungen
N1-(4-fluorophenyl)-N2-(2-(naphthalen-1-yl)-2-(pyrrolidin-1-yl)ethyl)oxalamide has shown great potential in various scientific research applications. It has been studied extensively for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, inflammation, and neurological disorders. The compound has also been studied for its potential use as a diagnostic tool for various diseases.
Eigenschaften
IUPAC Name |
N'-(4-fluorophenyl)-N-(2-naphthalen-1-yl-2-pyrrolidin-1-ylethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H24FN3O2/c25-18-10-12-19(13-11-18)27-24(30)23(29)26-16-22(28-14-3-4-15-28)21-9-5-7-17-6-1-2-8-20(17)21/h1-2,5-13,22H,3-4,14-16H2,(H,26,29)(H,27,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIHAAQXEJVZOQS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(CNC(=O)C(=O)NC2=CC=C(C=C2)F)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H24FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(2-Methoxyethyl)-6-[(4-methoxyphenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2531719.png)
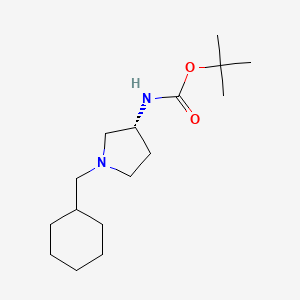
![N-(furan-2-ylmethyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide](/img/structure/B2531722.png)
![N-(2,6-Difluorophenyl)-3-oxo-4-[2-(trifluoromethyl)pyridin-4-yl]piperazine-1-carboxamide](/img/structure/B2531723.png)
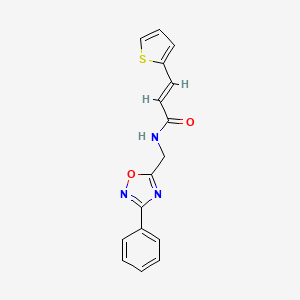
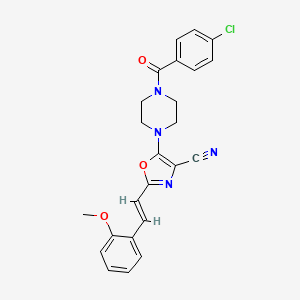
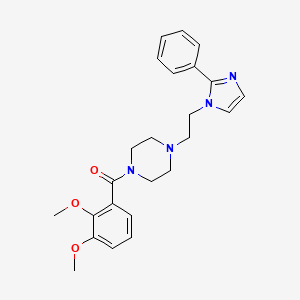
![2-(4-chlorophenoxy)-N-(4,5-dihydronaphtho[1,2-d]thiazol-2-yl)acetamide](/img/structure/B2531728.png)
![(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide](/img/structure/B2531729.png)
